Technical Whitepaper: Dihydroquinidine 4-chlorobenzoate (CAS 113162-02-0)
Technical Whitepaper: Dihydroquinidine 4-chlorobenzoate (CAS 113162-02-0)
Advanced Chiral Ligand for Asymmetric Oxidation Catalysis
Executive Summary
Dihydroquinidine 4-chlorobenzoate (CAS 113162-02-0), often abbreviated as DHQD-CLB or DHQD-p-Cl-Bz , is a specialized pseudoenantiomeric cinchona alkaloid derivative. It serves as a critical chiral ligand in Osmium-catalyzed asymmetric oxidations, most notably the Sharpless Asymmetric Dihydroxylation (AD) and Asymmetric Aminohydroxylation (AA) .
Unlike the second-generation dimeric ligands (e.g., (DHQD)₂PHAL) which utilize a phthalazine linker to bind two alkaloid units, DHQD-CLB is a monomeric ester . Historically significant as the first ligand class to demonstrate Ligand-Accelerated Catalysis (LAC) in osmium oxidations, it remains a vital tool for mechanistic studies, specific substrate classes where steric bulk must be minimized, and as a benchmark for single-site catalytic efficiency.
Part 1: Chemical Identity & Physicochemical Properties[1][2][3]
The ligand is synthesized by the esterification of the C9-hydroxyl group of dihydroquinidine with 4-chlorobenzoyl chloride. This modification creates a distinct "binding pocket" that facilitates the enantioselective attack of osmium tetroxide on prochiral olefins.
Table 1: Physicochemical Profile
| Property | Specification |
| CAS Number | 113162-02-0 |
| Chemical Name | Dihydroquinidine 4-chlorobenzoate |
| Synonyms | (9S)-9-(4-chlorobenzoyloxy)-10,11-dihydro-6'-methoxycinchonan; DHQD-CLB |
| Molecular Formula | C₂₇H₂₉ClN₂O₃ |
| Molecular Weight | 464.98 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 102 – 105 °C |
| Optical Rotation | |
| Solubility | Soluble in DCM, Acetone, Methanol, Ethanol; Insoluble in Water |
| Chiral Center Config | (8α, 9S) - Derived from Hydroquinidine |
Part 2: Mechanistic Insight & Ligand Acceleration
The efficacy of DHQD-CLB stems from the Ligand-Accelerated Catalysis (LAC) phenomenon. The binding of the nitrogen atom of the quinuclidine ring to the Osmium(VIII) center increases the electrophilicity of the osmium tetroxide, accelerating the reaction rate by a factor of >20 compared to the uncatalyzed process.
The Binding Pocket Model
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Anchoring: The quinuclidine nitrogen coordinates to OsO₄.
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Shielding: The 4-chlorobenzoate group acts as a "wall," restricting the approach of the olefin to a specific trajectory.
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Selectivity: The olefin binds in the cleft formed between the quinoline ring and the benzoate ester, ensuring high facial selectivity.
Visualization: Ligand-Accelerated Catalytic Cycle
The following diagram illustrates the catalytic cycle, highlighting the acceleration step provided by the DHQD-CLB ligand.
Caption: The Ligand-Accelerated Catalysis (LAC) cycle. The formation of the OsO₄-Ligand complex is the critical rate-determining acceleration step.
Part 3: Experimental Protocols
A. Synthesis of Dihydroquinidine 4-chlorobenzoate
For researchers needing to synthesize the ligand fresh from Dihydroquinidine (DHQD).
Reagents:
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4-Chlorobenzoyl chloride[3]
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Triethylamine (Et₃N)
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Dichloromethane (DCM) (Anhydrous)
Protocol:
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Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.
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Dissolution: Dissolve DHQD (1.0 eq) in anhydrous DCM (0.2 M concentration).
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Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0°C in an ice bath.
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Acylation: Dropwise add 4-Chlorobenzoyl chloride (1.1 eq) dissolved in minimal DCM.
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Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (SiO₂, MeOH/DCM 1:10).
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Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography to yield the white crystalline solid.
B. General Protocol for Asymmetric Dihydroxylation (Monomer Method)
This protocol uses DHQD-CLB as the chiral ligand. Note that for highest enantioselectivity with aliphatic olefins, dimeric ligands (PHAL) are often preferred, but DHQD-CLB is excellent for specific aromatic substrates and mechanistic benchmarking.
Reagents:
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Olefin (1.0 mmol)
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DHQD-CLB (0.01 - 0.05 eq)
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OsO₄ (0.002 eq) (Caution: Highly Toxic)
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N-Methylmorpholine N-oxide (NMO) (1.5 eq) or K₃Fe(CN)₆/K₂CO₃ (3.0 eq)
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Solvent: t-Butanol / Water (1:1 v/v)
Workflow Visualization:
Caption: Standard workflow for Osmium-catalyzed asymmetric dihydroxylation using DHQD-CLB.
Part 4: Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity: Harmful if swallowed or inhaled.
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Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
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Target Organs: Respiratory system (STOT SE 3).
Handling Guidelines:
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Engineering Controls: Always handle within a certified fume hood, especially when using in conjunction with Osmium Tetroxide (OsO₄), which is volatile and extremely toxic to the cornea.
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Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place. Light sensitive—store in amber vials.
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Incompatibility: Strong oxidizing agents.
References
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Sharpless, K. B., et al. "Ligand-Accelerated Catalysis. Dihydroquinidine Derivatives as Tools for the Study of the Mechanism of Asymmetric Dihydroxylation." Journal of the American Chemical Society, vol. 111, no.[4] 20, 1989, pp. 8069-8071.
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Jacobsen, E. N., Markó, I., Mungall, W. S., Schröder, G., & Sharpless, K. B. "Asymmetric dihydroxylation via ligand-accelerated catalysis." Journal of the American Chemical Society, vol. 110, no. 6, 1988, pp. 1968-1970.
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Sigma-Aldrich. "Hydroquinidine 4-chlorobenzoate Product Sheet."[5] Sigma-Aldrich Catalog, 2024.
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Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, vol. 94, no. 8, 1994, pp. 2483–2547.
